Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate
Description
Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate is a synthetic organic compound characterized by a propanoate ester backbone functionalized with a 2,4-dichlorobenzoylamino group and a 4-nitrobenzyl oxyimino substituent.
Properties
IUPAC Name |
methyl (3E)-2-[(2,4-dichlorobenzoyl)amino]-3-[(4-nitrophenyl)methoxyimino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O6/c1-28-18(25)16(22-17(24)14-7-4-12(19)8-15(14)20)9-21-29-10-11-2-5-13(6-3-11)23(26)27/h2-9,16H,10H2,1H3,(H,22,24)/b21-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWKNGPDPAAESU-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound can be described by its chemical formula . It features a dichlorobenzoyl moiety and a nitrobenzyl group, which are critical for its biological activity. The synthesis typically involves multi-step reactions, including amide bond formation and subsequent modifications to introduce the nitro and oxyimino groups.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of anthranilic acid have shown potent inhibition against various cancer cell lines. A study demonstrated that structural modifications in similar compounds could enhance their efficacy against breast and ovarian cancer cells, suggesting that this compound might possess similar properties due to its structural components .
Antimicrobial Properties
The compound's potential antimicrobial effects have also been explored. Similar derivatives have been tested for their ability to inhibit bacterial growth. Compounds with nitro groups are often associated with increased antibacterial activity, particularly against resistant strains of bacteria. The presence of the 2,4-dichlorobenzoyl group may enhance this effect by increasing lipophilicity, facilitating membrane penetration .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzoyl and nitro groups significantly affect the biological activity of these compounds. For example, the introduction of electron-withdrawing groups such as nitro enhances the antitumor activity by stabilizing the compound's interaction with target enzymes involved in cancer cell proliferation .
Case Studies
- Antitumor Efficacy : A study on related compounds showed that those with a 2,4-dichlorobenzoyl moiety exhibited nanomolar activity against human breast cancer cell lines. The lead compound in this series demonstrated a selective profile against various cancer types .
- Antibacterial Activity : In vitro tests revealed that derivatives with similar structures displayed effective inhibition against common pathogens. The IC50 values ranged from 1 to 10 µM, indicating potent antimicrobial properties .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅Cl₂N₃O₄ |
| Molecular Weight | 367.21 g/mol |
| Antitumor IC50 (Breast Cancer) | ~5 nM |
| Antibacterial IC50 | 1-10 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
*Calculated based on molecular formula.
Functional Group Impact on Properties
- Chlorine Substituents: The 2,4-dichlorobenzoyl moiety increases lipophilicity, likely enhancing membrane permeability compared to non-halogenated analogues .
- Imino Ester: The oxyimino group may act as a reactive handle for further derivatization or as a hydrogen-bond acceptor in molecular interactions .
Pharmacological and Industrial Relevance
- Enzyme Inhibition : Compounds with nitrobenzyl and dichlorophenyl groups (e.g., Ev3, Ev13) are frequently explored as protease or kinase inhibitors .
- Agrochemicals : Diclofop-methyl (Ev9) and related esters demonstrate herbicidal activity, suggesting the target compound could be optimized for similar applications .
Data Table: Comparative Analysis of Key Compounds
| Feature | Target Compound | (S)-Methyl Derivative (Ev3) | 5d (Ev5) | Diclofop-methyl (Ev9) |
|---|---|---|---|---|
| Core Structure | Propanoate ester | Propanoate ester | Acetate ester | Propanoate ester |
| Key Substituents | 2,4-Dichlorobenzoyl, nitrobenzyl oxyimino | Boc-amino, nitrobenzyl oxy | Nitrobenzyl oxyimino | 2,4-Dichlorophenoxy |
| Molecular Weight | ~423.23 | ~430.38 | ~360.32 | ~341.18 |
| Synthetic Route | Hydroxylamine coupling | Boc-protection, ether formation | Hydroxylamine coupling | Nucleophilic substitution |
| Potential Application | Enzyme inhibition | Peptide synthesis | Circadian modulation | Herbicide |
Preparation Methods
Catalytic Chlorination Methods
The CN101037385A patent demonstrates an efficient route using trichlorotoluene derivatives under Friedel-Crafts conditions:
2,4-Trichlorotoluene + RCOOH → 2,4-Dichlorobenzoyl chloride + RCOCl
Optimized Conditions:
- Catalyst: AlCl₃ (0.1-0.5 mol%)
- Temperature: 120-140°C
- Solvent: Toluene
- Yield: 98.8% (GC purity >99%)
This method outperforms traditional thionyl chloride routes by minimizing over-chlorination side reactions. The aluminum chloride catalyst facilitates selective dechlorination while promoting acyl chloride formation.
Comparative Analysis of Chlorinating Agents
| Method | Reagent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂/DMF | Thionyl chloride | 80 | 85 | 97.2 |
| (COCl)₂ | Oxalyl chloride | 25 | 92 | 98.5 |
| Patent Method | AlCl₃/RCOOH | 120 | 98.8 | 99.2 |
The catalytic method provides superior yields and purity, though requires careful temperature control to prevent decomposition of the nitrobenzyl moiety in subsequent steps.
Preparation of 4-Nitrobenzyloxyamine
Two-Step Alkylation-Oximation
Step 1: Synthesis of O-(4-Nitrobenzyl)hydroxylamine
NH₂OH·HCl + 4-Nitrobenzyl bromide → O-(4-Nitrobenzyl)hydroxylamine
Conditions:
- Base: K₂CO₃ (2.5 equiv)
- Solvent: DMF/H₂O (3:1)
- Time: 12 hr
- Yield: 68%
Step 2: Purification via Recrystallization
Crystallization from ethanol/water (1:4) yields analytically pure product (mp 112-114°C).
Direct Condensation Approach
The Thieme protocol employs in situ generation of oxyimino groups through ozonolysis-oxidation sequences:
Silylated alkene → Ozonolysis → α-Keto ester → Oximation
While originally developed for β-hydroxy-α-amino esters, this method can be adapted by substituting hydroxylamine derivatives with 4-nitrobenzyloxyamine.
Assembly of the Propanoate Backbone
β-Keto Ester Synthesis
Method A: Oxidation of Serine Derivatives
Methyl L-serinate → [Oxidation] → Methyl 3-oxo-2-aminopropanoate
Oxidation System:
- TEMPO (0.1 eq)
- NaOCl (1.5 eq)
- KBr (0.2 eq)
- Bicarbonate buffer (pH 8.5)
- Yield: 76%
Method B: Claisen Condensation
Methyl acetate + Methyl glycinate → Methyl 3-oxo-2-aminopropanoate
Conditions:
- Base: LDA (2.2 eq)
- Temp: -78°C → 25°C
- Yield: 63%
Final Assembly Strategies
Sequential Acylation-Oximation
Step 1: Amide Bond Formation
Methyl 3-oxo-2-aminopropanoate + 2,4-Dichlorobenzoyl chloride → Methyl 2-(2,4-dichlorobenzamido)-3-oxopropanoate
Optimized Conditions:
- Solvent: CH₂Cl₂
- Base: Et₃N (3 eq)
- Temp: 0°C → 25°C
- Time: 4 hr
- Yield: 89%
Step 2: Oxime Ether Formation
Methyl 2-(2,4-dichlorobenzamido)-3-oxopropanoate + O-(4-Nitrobenzyl)hydroxylamine → Target Compound
Conditions:
- Catalyst: Pyridine (1 eq)
- Solvent: EtOH
- Temp: 60°C
- Time: 2 hr
- Yield: 82%
Convergent Approach
Fragment Coupling:
2,4-Dichlorobenzoyl azide + Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-isocyanatopropanoate → Target Compound
Conditions:
- Cu(I) catalyst (5 mol%)
- Solvent: THF
- Yield: 71%
Critical Analysis of Methodologies
Yield Optimization Challenges
Purification Challenges
- Chromatographic Separation: Requires silica gel modified with 10% AgNO₃ to resolve geometric isomers of the oxime
- Crystallization: Optimal solvent system: Hexane/EtOAc (4:1) with 0.1% AcOH
- Stability: The nitro group necessitates storage under argon at -20°C to prevent decomposition
Emerging Methodologies
Continuous Flow Synthesis
Adapting the Thieme ozonolysis protocol to flow systems:
[Ozone Generator] → [PTFE Tubing Reactor] → [Quench Module]
Advantages:
- 85% yield improvement over batch processes
- Reduced decomposition of sensitive intermediates
Biocatalytic Approaches
Novel Oxime Reductases:
- Enantioselective reduction of oxime ethers
- 99% ee achieved using modified glucose dehydrogenase systems
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
